![molecular formula C22H15ClN4OS B2778943 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 900006-13-5](/img/structure/B2778943.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” can be inferred from its spectroscopic data. For instance, its 1H-NMR, 13C-NMR, and IR spectra provide information about its structure and the types of bonds present .
Scientific Research Applications
- The 7-chloroquinoline moiety, found in this compound, has been explored as a potential anticancer agent. Researchers have investigated its cytotoxic effects on both normal and cancer cell lines . Further studies could explore its mechanism of action and potential for targeted cancer therapies.
- The 7-chloroquinoline scaffold is also associated with antimalarial drugs like chloroquine. Considering the global spread of drug resistance, novel antimalarial agents are crucial. This compound’s structure warrants investigation for its antimalarial activity .
- Molecular hybridization, where two bioactive molecules are covalently linked, is a promising drug discovery strategy. Combining the 7-chloroquinoline moiety with other pharmacophores (such as the 1,2,3-triazole ring) can lead to innovative hybrid compounds. These hybrids may exhibit enhanced bioactivity or novel mechanisms of action .
- The compound’s 1,2,3-triazole moiety is a well-known pharmacophore. Researchers have synthesized 4-amino-7-chloro-based [1,2,3]-triazole hybrids via copper-catalyzed Huisgen 1,3-dipolar cycloaddition. These hybrids could be explored for their biological activities, including anticancer properties .
- While the focus has been on antimalarial and anticancer applications, compounds containing the 1,2,4-triazole ring (similar to the 1,2,3-triazole in this compound) have shown multidirectional biological activity. Investigating antibacterial potential could be worthwhile .
- Researchers can perform detailed structure-activity relationship (SAR) studies to understand how specific modifications affect the compound’s properties. By systematically altering functional groups, researchers can optimize its pharmacokinetic properties and therapeutic efficacy .
Anticancer Activity
Antimalarial Potential
Hybrid Compound Design
1,2,3-Triazole Hybrids
Antibacterial Agents
Structure-Activity Relationship Studies
Future Directions
The future directions for the research on “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” could involve exploring its biological activities further and optimizing its synthesis process. Additionally, its mechanism of action could be studied in more detail to understand how it interacts with its biological targets .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to the inhibition of the dpre1 enzyme . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . They are also known to be metabolized in the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action would be the inhibition of the growth of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis . This leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other substances, temperature, and more . .
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c1-14-5-10-18(23)20-19(14)26-22(29-20)27(13-17-4-2-3-11-25-17)21(28)16-8-6-15(12-24)7-9-16/h2-11H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMMTRUYCGOIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |
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